N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
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Overview
Description
The compound “N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide” is a novel derivative of imidazo[1,2-a]pyridine . It has been synthesized and investigated for its antimicrobial potency against a panel of bacterial and fungal pathogens .
Synthesis Analysis
The compound was synthesized by reacting furan imidazolyl ketone with N-arylthiosemicarbazide in ethanol with a catalytic amount of conc. HCl . The reaction of the resulting carbothioamides with hydrazonyl chlorides in ethanol with triethylamine at reflux produced 1,3-thiazole derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of furan imidazolyl ketone with N-arylthiosemicarbazide to produce carbothioamides, followed by reaction with hydrazonyl chlorides to produce 1,3-thiazole derivatives .Scientific Research Applications
Synthesis and Insecticidal Activity
Studies on the synthesis of various heterocycles, such as thiazoles and benzo[d]imidazole derivatives, have shown promising insecticidal properties against specific pests like the cotton leafworm, Spodoptera littoralis. The development of these compounds involves intricate synthetic pathways, showcasing their potential in agricultural applications for pest management (Fadda et al., 2017).
Antimicrobial and Anticancer Activities
Compounds incorporating elements of the structure similar to "N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide" have been evaluated for their antimicrobial and anticancer activities. Pyridine, thioamide, and thiazole derivatives synthesized from chalcone backbones exhibited significant cytotoxicity against cancer cell lines, such as breast MCF-7 and colon HCT-116, suggesting their potential in medicinal chemistry for developing new cancer treatments (Zaki et al., 2018).
Anticonvulsant Activities
The exploration of alpha-acetamido-N-benzylacetamide derivatives with heterocyclic groups has revealed outstanding anticonvulsant properties. Such compounds have shown to offer protection against seizures in animal models, indicating their potential application in the development of new antiepileptic drugs (Kohn et al., 1993).
Anti-Microbial and Anti-Fungal Activities
Novel thiazole derivatives synthesized with specific moieties have demonstrated significant anti-bacterial and anti-fungal activities. This highlights the compound's potential applications in discovering new antimicrobial agents to combat resistant strains of bacteria and fungi (Saravanan et al., 2010).
Antitumor Evaluation
Certain heterocyclic compounds similar in structure to "this compound" have been synthesized and evaluated for their antitumor activity. These studies indicate the potential of such compounds in the development of new therapeutic agents for the treatment of various cancers (Abou-Elmagd et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O2S/c27-18(25-20-24-15(12-29-20)17-6-3-9-28-17)11-26-16-5-2-1-4-13(16)23-19(26)14-10-21-7-8-22-14/h1-10,12H,11H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPSQRAHLOJQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=NC(=CS3)C4=CC=CO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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